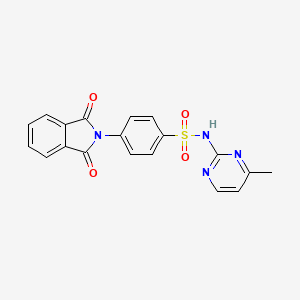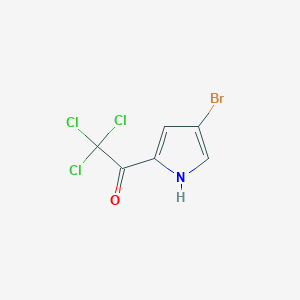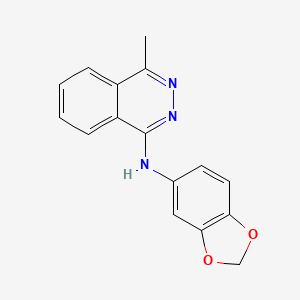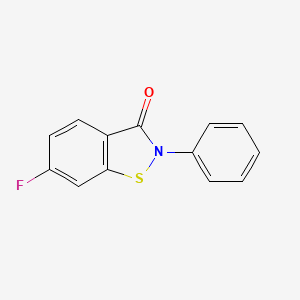
4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is a member of phthalimides.
Wissenschaftliche Forschungsanwendungen
A2B Adenosine Receptor Antagonists
A study by Esteve et al. (2006) identified a new series of compounds similar to 4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide as potent A2B adenosine receptor antagonists. These compounds were evaluated for their binding affinities for human A2B, A1, and A3 adenosine receptors (Esteve et al., 2006).
Anticancer Activity
Kumar et al. (2015) investigated the synthesis of benzenesulfonamide cyclic imide hybrid molecules, including derivatives of 4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide, for their anticancer activity against various human cancer cell lines. Some compounds exhibited significant anticancer activity (Kumar et al., 2015).
Antimycotic Action
Pecorari et al. (1987) synthesized and studied derivatives of N-(5-pyrimidinyl)benzenesulfonamide, including variants similar to 4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide, for their antimycotic activity against strains of Candida albicans and Candida tropicalis (Pecorari et al., 1987).
Treatment of Sickle Cell Disease
Dos Santos et al. (2011) assessed the genotoxicity of new lead compounds, including 4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide, for treating sickle cell disease. These compounds were found to be non-genotoxic in vivo and are candidates for treating SCD symptoms (dos Santos et al., 2011).
Hyperpolarizability Studies
Kucharski et al. (1999) evaluated the first hyperpolarizability of sulfonamide amphiphiles, including compounds similar to 4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide, by ab initio calculations and hyper-Rayleigh scattering measurements. These studies are crucial for understanding the electronic properties of such molecules (Kucharski et al., 1999).
Eigenschaften
Produktname |
4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C19H14N4O4S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H14N4O4S/c1-12-10-11-20-19(21-12)22-28(26,27)14-8-6-13(7-9-14)23-17(24)15-4-2-3-5-16(15)18(23)25/h2-11H,1H3,(H,20,21,22) |
InChI-Schlüssel |
RJHYQEYXCXPTJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)
![2-[[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B1223819.png)
![N-(2-bromophenyl)-2-[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B1223820.png)

![2-[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223823.png)
![2-[1-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]ethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1223826.png)
![N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B1223831.png)
![3-[[3-(4-Morpholinyl)-1,4-dioxo-2-naphthalenyl]amino]benzoic acid](/img/structure/B1223833.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B1223834.png)


![N-[2-(propan-2-ylamino)-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223837.png)
![(5Z)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223840.png)